molecular formula C6H6ClN3O3S B12927079 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide CAS No. 7251-25-4

6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B12927079
CAS No.: 7251-25-4
M. Wt: 235.65 g/mol
InChI Key: QZZSWIZEGJFXRP-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves the chlorination of pyrimidine derivatives followed by the introduction of the methylsulfonyl group. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is known to affect the expression and activity of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methylsulfonyl group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development .

Properties

CAS No.

7251-25-4

Molecular Formula

C6H6ClN3O3S

Molecular Weight

235.65 g/mol

IUPAC Name

6-chloro-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6ClN3O3S/c1-14(12,13)6-9-3(5(8)11)2-4(7)10-6/h2H,1H3,(H2,8,11)

InChI Key

QZZSWIZEGJFXRP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=CC(=N1)Cl)C(=O)N

Origin of Product

United States

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